Silicic acid, lithium magnesium salt

Descripción general

Descripción

Silicic acid, lithium magnesium salt is a compound that combines silicic acid with lithium and magnesium ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used to control formulation viscosity and reduce product density or bulk, making it valuable in various formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of silicic acid, lithium magnesium salt typically involves adding soluble silicate to concentrated brine from salt lakes. The pH of the mixed solution is adjusted to not less than 11 using an alkali solution. The stoichiometric ratio of magnesium, lithium, and silicate in the mixed solution is then adjusted using primary magnesium and lithium products. The mixture is placed in a high-pressure reaction kettle for a hydrothermal reaction. After cooling, the product is obtained through centrifugal washing or suction filtration and drying .

Industrial Production Methods

Industrial production methods for this compound follow similar principles but are scaled up to meet commercial demands. The process involves the use of high-pressure reaction kettles and precise control of reaction conditions to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Silicic acid, lithium magnesium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its properties and reactivity.

Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other reactive compounds. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH levels.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various silicates, oxides, and other compounds with unique properties and applications .

Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

Silicic acid, lithium magnesium salt is utilized in the synthesis of various chemicals and materials. Its unique properties facilitate the formation of complex compounds that are essential in advanced materials science. For example, it can act as a precursor in the production of lithium magnesium silicate ceramics, which are known for their high thermal stability and mechanical strength .

Catalysis

The compound serves as a catalyst in several chemical reactions due to its ability to interact with various molecular targets. Its catalytic properties are particularly valuable in reactions involving silicate minerals, where it can enhance reaction rates and yields .

Analytical Techniques

In analytical chemistry, this compound is employed in various techniques for material characterization and separation processes. It is especially useful in methods aimed at isolating lithium and magnesium from brine solutions, contributing to resource recovery efforts .

Interaction with Biological Molecules

Research indicates that this compound interacts with biological molecules, influencing cellular processes such as ion transport and enzyme activity. This interaction opens avenues for its use in biological research and potential therapeutic applications .

Mycotoxin Adsorption

Modified forms of lithium magnesium silicate derived from silicic acid have shown promise in the agricultural sector for adsorbing mycotoxins from animal feed. These compounds exhibit strong adsorption capabilities due to their high lattice charge, making them effective in preventing mycotoxin contamination .

Ceramics and Glass Production

This compound is integral to the ceramics and glass industries, where it aids in controlling viscosity and enhancing product density. Its inclusion in formulations can improve the mechanical properties of ceramic materials .

Lithium-Ion Batteries

The compound plays a significant role in the development of advanced technologies such as lithium-ion batteries. Its unique properties contribute to improved battery performance by enhancing ionic conductivity and overall efficiency .

Cosmetics Industry

In the cosmetics sector, this compound is used as an ingredient in creams, lotions, and gels due to its thickening properties and ability to stabilize emulsions .

Separation of Lithium and Magnesium from Seawater

A study explored the effectiveness of using sodium silicate precipitation methods to separate lithium and magnesium from seawater using silicic acid derivatives. The results demonstrated a significant reduction in the Mg/Li ratio, indicating successful separation and recovery processes .

| Raw Material | Li (ppm) | Mg (ppm) | Na (ppm) | K (ppm) | Ca (ppm) | Mg/Li Ratio |

|---|---|---|---|---|---|---|

| Brine Water | 22.06 | 475.30 | 4476 | 960.50 | 2127 | 21.55 |

| Bittern | 1342 | 13,527 | 7574 | 28,816 | 24,222 | 10.08 |

Adsorption Studies on Mycotoxins

In another case study focusing on animal feed safety, modified lithium magnesium silicate was tested for its ability to adsorb mycotoxins such as aflatoxin and zearalenone. The results indicated a high efficacy in reducing mycotoxin levels in contaminated feed samples .

Mecanismo De Acción

The mechanism of action of silicic acid, lithium magnesium salt involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular components, affecting processes such as ion transport and enzyme activity. In industrial applications, its unique chemical properties enable it to function as a catalyst or reactant in various processes .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to silicic acid, lithium magnesium salt include:

Silicic acid, lithium magnesium sodium salt: This compound has similar properties but includes sodium ions in its structure.

Magnesium silicate: A related compound that is used in various industrial and pharmaceutical applications.

Lithium silicate: Another similar compound with applications in ceramics and glass production.

Uniqueness

This compound is unique due to its specific combination of lithium and magnesium ions with silicic acid. This combination imparts distinct properties that make it valuable in a wide range of applications, from scientific research to industrial production.

Actividad Biológica

Silicic acid, lithium magnesium salt (Li2Mg2O9Si3), is a compound that has garnered attention for its potential biological activities and applications in various fields, including biomedicine and material science. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound, is composed of lithium, magnesium, silicon, and oxygen. Its chemical structure can be represented as follows:

This compound has been identified as non-toxic and non-irritating, making it suitable for various applications in formulations where safety is a concern .

Biological Activity Overview

The biological activity of this compound, can be categorized into several key areas:

- Cellular Interaction : Studies indicate that silicates can interact with cellular structures, influencing cellular functions such as proliferation and differentiation. For example, silicates have been shown to promote osteogenic differentiation in mesenchymal stem cells .

- Antioxidant Properties : The compound exhibits antioxidant properties that may help mitigate oxidative stress in cells. This is particularly relevant in contexts such as neuroprotection and aging .

- Tissue Engineering : Due to its biocompatibility and ability to support cell adhesion and growth, silicic acid salts are being investigated for use in tissue engineering applications. They can serve as scaffolds for cell growth in regenerative medicine .

- Potential Therapeutic Uses : Research has suggested that silicic acid compounds may have therapeutic potential in treating conditions such as osteoporosis due to their ability to enhance mineralization processes in bone tissue .

Case Studies

- Osteogenic Differentiation : A study conducted on mesenchymal stem cells demonstrated that exposure to silicic acid increased alkaline phosphatase activity, a marker of osteogenic differentiation. This suggests that silicic acid may play a role in bone formation .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of silicic acid against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels in neuronal cultures, indicating its potential for neuroprotective therapies .

Table 1: Summary of Biological Activities

Table 2: Research Findings on Silicic Acid

Propiedades

IUPAC Name |

dilithium;dimagnesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.2Mg.3O3Si/c;;;;3*1-4(2)3/q2*+1;2*+2;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGANOYOHAODGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

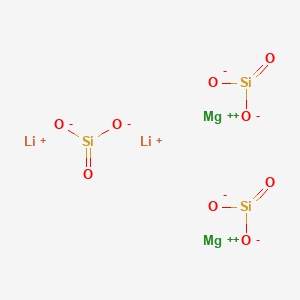

[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Mg2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37220-90-9 | |

| Record name | Silicic acid, lithium magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, lithium magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, lithium magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.